molecular formula C16H20ClN B1202911 Dibenzyldimethylammonium chloride CAS No. 100-94-7

Dibenzyldimethylammonium chloride

Cat. No. B1202911
CAS RN: 100-94-7
M. Wt: 261.79 g/mol
InChI Key: LCXAARCEIWRIMU-UHFFFAOYSA-M
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Description

Dibenzyldimethylammonium chloride, also known as DBDMAC, is a quaternary ammonium salt with a wide range of applications in scientific research. It is an amphiphilic cationic surfactant that is used in a variety of fields, including biochemistry, environmental science, and drug delivery. DBDMAC is an effective cationic surfactant that can be used as an emulsifying agent, detergent, and antifoaming agent. It is also used as an antiseptic and disinfectant in the medical field.

Mechanism of Action

Target of Action

Dibenzyldimethylammonium chloride, also known as Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1), primarily targets the phospholipid membrane of microorganisms . The phospholipid membrane plays a crucial role in maintaining the structural integrity of the cell and controlling the movement of substances in and out of the cell .

Mode of Action

The compound interacts with its targets by disrupting the normal function of the phospholipid membrane. It causes leakage of intracellular molecules, leading to the death of the cells . The minimum inhibitory concentration (MIC) value of Dibenzyldimethylammonium chloride against Escherichia coli was found to be a small value, 1.3 mg/L . This indicates that even at low concentrations, the compound can effectively inhibit the growth of microorganisms.

Biochemical Pathways

It is known that the compound disrupts the phospholipid membrane, leading to leakage of intracellular macromolecules . This disruption affects various cellular processes, ultimately leading to cell death .

Result of Action

The primary result of Dibenzyldimethylammonium chloride’s action is the death of microorganisms. By disrupting the phospholipid membrane, the compound causes leakage of intracellular molecules, leading to cell death . This makes it an effective disinfectant and microbicidal agent .

Action Environment

The efficacy and stability of Dibenzyldimethylammonium chloride can be influenced by various environmental factors. For instance, it is highly soluble in water and has a low volatility . This suggests that the compound may be more effective in aqueous environments. Additionally, it may be environmentally persistent depending on local conditions . It is highly toxic to aquatic invertebrates and moderately toxic to fish , indicating that its use should be carefully managed to minimize environmental impact.

properties

IUPAC Name

dibenzyl(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20N.ClH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXAARCEIWRIMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14800-26-1 (Parent)
Record name Dimethyldibenzylammonium chloride
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DSSTOX Substance ID

DTXSID00883274
Record name Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1)
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Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

100-94-7
Record name Dibenzyldimethylammonium chloride
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Record name Dimethyldibenzylammonium chloride
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Record name Ammonium, chloride
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Record name Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1)
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Record name Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1)
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Record name Dibenzyldimethylammonium chloride
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Record name Dimethyldibenzylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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